molecular formula C19H17FN2O3S B5564058 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide

8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide

Cat. No.: B5564058
M. Wt: 372.4 g/mol
InChI Key: DIQRKNYWOHOQLF-UHFFFAOYSA-N
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Description

8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H17FN2O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.09439174 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

The development of novel quinoline-2-carboxamide derivatives for positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR) showcases the application of these compounds in medical imaging. N-methylated quinoline-2-carboxamides, including derivatives of 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide, were synthesized and evaluated for their potential as radioligands. These compounds demonstrated high specificity and binding affinity to PBR in various organs, suggesting their usefulness in noninvasive assessment of PBR in vivo, which is crucial for neurological and oncological research (Matarrese et al., 2001).

Chemical Synthesis and Environmental Considerations

In the realm of chemistry, the compound's framework has been explored for its potential in remote sulfonylation reactions. The copper(II)-catalyzed remote sulfonylation of aminoquinolines, including derivatives of this compound, with sodium sulfinates showcases a method to generate environmentally benign byproducts. This process highlights the compound's role in developing more sustainable chemical reactions that are less odorous and more environmentally friendly, contributing to greener chemistry practices (Xia et al., 2016).

Therapeutic Potential and Drug Development

The therapeutic potential of quinoline derivatives, particularly in the development of anticancer agents, is another significant application. 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, related to the core structure of this compound, have been studied for their potent anticancer properties. These compounds inhibit histone deacetylase, an enzyme critical in cancer progression, and have shown remarkable activity against various cancer cell lines, suggesting their potential as novel anticancer medications (Lee et al., 2016).

Properties

IUPAC Name

8-fluoro-N-[1-(4-methylsulfonylphenyl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-12(13-6-9-15(10-7-13)26(2,24)25)21-19(23)17-11-8-14-4-3-5-16(20)18(14)22-17/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQRKNYWOHOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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